8,8,10-trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one
Description
Properties
Molecular Formula |
C18H22O3 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2,2,10-trimethyl-6-propyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C18H22O3/c1-5-6-12-10-15(19)20-17-11(2)16-13(9-14(12)17)7-8-18(3,4)21-16/h9-10H,5-8H2,1-4H3 |
InChI Key |
JJDANHFWHIIVRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CCC(OC3=C2C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
The synthesis begins with 7,8-dihydroxy-3-propyl-4-methylcoumarin, a precursor synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters. Key reagents include 2-methyl-3-buten-2-ol as the dienophile, p-toluenesulfonic acid monohydrate (PTSA) as the catalyst, and toluene as the solvent. The choice of PTSA ensures efficient protonation of the dienophile, facilitating nucleophilic attack on the coumarin’s aromatic system.
Cycloaddition and Annulation
The reaction proceeds through a Diels-Alder-like mechanism, where 2-methyl-3-buten-2-ol undergoes electrophilic activation by PTSA, forming a carbocation that attacks the electron-rich C-5 position of the coumarin nucleus. Subsequent annulation forms the pyran ring, yielding the dihydropyrano[3,2-g]chromen-2-one scaffold. The reaction mixture is refluxed in toluene for 24 hours under inert conditions to prevent oxidation.
Optimization of Reaction Conditions
-
Catalyst Loading : A stoichiometric equivalence of PTSA (1.0 equivalent) ensures complete activation of the dienophile without side reactions.
-
Temperature and Time : Reflux (~110°C) for 24 hours achieves >90% conversion, as monitored by thin-layer chromatography (TLC) using silica gel plates and UV visualization.
-
Solvent Selection : Toluene’s high boiling point and non-polar nature favor the cycloaddition while minimizing byproduct formation.
Workup and Purification
Post-Reaction Processing
Upon reaction completion, the solvent is removed under reduced pressure, yielding a crude oily residue. This residue is dissolved in chloroform (50 mL) and sequentially washed with 1N sodium hydroxide (2 × 50 mL) to neutralize residual PTSA and remove phenolic byproducts. A final wash with brine (20 mL) eliminates traces of NaOH, followed by drying over anhydrous sodium sulfate.
Crystallization and Yield
The purified product is crystallized from hexane, yielding 8,8,10-trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one as colorless needles. The typical isolated yield ranges from 65% to 75%, depending on the purity of starting materials and precise control of reaction conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
δ 0.98 (t, 3H, J = 7.3 Hz, CH2CH2CH3)
-
δ 1.41 (s, 6H, 2 × C8-CH3)
-
δ 2.34 (s, 3H, C4-CH3)
-
δ 2.62 (t, 2H, J = 7.7 Hz, CH2CH2CH3)
-
δ 6.87 (s, 1H, H5)
-
δ 14.13 (CH2CH2CH3)
-
δ 22.18 (C6)
-
δ 26.87 (C8-CH3)
-
δ 161.40 (C2 carbonyl)
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M + H]+ is observed at m/z 303.1552 (calculated) and 303.1812 (experimental), confirming the molecular formula C18H22O4.
Infrared (IR) Spectroscopy
Key absorptions include:
Physicochemical Properties
Melting Point and Solubility
The compound exhibits a melting point of 132–134°C. It is soluble in chloroform, acetone, and dimethyl sulfoxide (DMSO) but insoluble in water and hexane.
Stability Profile
Stress testing under accelerated conditions (40°C/75% RH) reveals no degradation over 30 days, indicating robust stability. Photodegradation studies show <5% decomposition after 48 hours of UV exposure.
Comparative Analysis of Synthetic Methods
While the reported method is predominant, alternative approaches include:
-
Microwave-Assisted Synthesis : Reduces reaction time to 4 hours but requires specialized equipment.
-
Enzymatic Catalysis : Uses lipases for greener synthesis, though yields are lower (~50%).
Applications and Derivatives
The compound serves as a precursor for anticoagulant and anticancer agents. Functionalization at C-3 (e.g., aminoalkylation) enhances bioactivity, as demonstrated in structure-activity relationship (SAR) studies .
Chemical Reactions Analysis
Types of Reactions: 8,8,10-Trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that chromenone derivatives exhibit significant anticancer properties. The compound in focus has been tested for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that chromene derivatives could inhibit topoisomerase enzymes, which are crucial for DNA replication and are often overexpressed in cancer cells. This inhibition can lead to reduced cancer cell growth and increased apoptosis in malignant cells .
Antifungal Properties
In addition to anticancer activity, this compound has shown promising antifungal properties. Research indicates that it can inhibit cytochrome enzymes involved in fungal metabolism, suggesting its potential use as an antifungal agent . The mechanism likely involves interference with the fungal cell cycle and metabolism.
Neuroprotective Effects
Chromene derivatives have also been studied for their neuroprotective effects. They may help mitigate oxidative stress and inflammation in neuronal cells, potentially being beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This aspect of the compound is still under investigation but shows potential for future therapeutic applications.
Agricultural Applications
Pesticidal Activity
The structural characteristics of 8,8,10-trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one suggest potential pesticidal activity. Compounds with similar structures have been documented to possess herbicidal and insecticidal properties. They can be utilized as natural pesticides in agriculture to control pest populations while minimizing environmental impact .
Material Science
Polymer Additives
The unique chemical structure of this compound allows it to be used as an additive in polymers. It can enhance the thermal stability and mechanical properties of polymer materials. Its incorporation into polymer matrices may improve their resistance to degradation under UV light and heat .
Case Studies
- Anticancer Study : A series of experiments were conducted where various concentrations of this compound were applied to different cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents .
- Fungal Inhibition : In vitro tests against common fungal strains revealed that the compound exhibited significant antifungal activity at low concentrations. The mode of action was further elucidated through enzyme assays that confirmed its effect on cytochrome P450 enzymes .
- Agricultural Trials : Field trials demonstrated that formulations containing the compound effectively reduced pest populations without adverse effects on beneficial insects. This highlights its potential as a sustainable agricultural solution .
Mechanism of Action
The mechanism of action of 8,8,10-trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
Key Observations:
- Substituent Impact: Hydroxyl groups (e.g., decursinol, elaeagncoumarin) enhance polarity and hydrogen-bonding capacity, critical for enzyme inhibition . Ester groups (e.g., decursin, JB-V-60) modify bioavailability and target selectivity .
- Ring System Variations: Pyrano[2,3-f]chromenones (e.g., 5-hydroxy-2,2-dimethyl-10-propyl derivatives) exhibit distinct regiochemical effects on activity due to fused ring positioning .
Bioactivity and Functional Comparison
Enzyme Inhibition
- Decursinol: Potent acetylcholinesterase inhibitor (IC₅₀ ~0.5 nM for related BTK inhibitors) .
- Decursin Derivatives : Synthetic analogues (e.g., JB-V-60) show enhanced kinase inhibition via cinnamamide or acrylate modifications .
- Target Compound : The 8,8,10-trimethyl groups may reduce metabolic degradation, while the 4-propyl group could modulate hydrophobic interactions with enzyme pockets.
Metabolic and Anti-Inflammatory Effects
Biological Activity
8,8,10-Trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is a compound belonging to the class of chromones and pyranochromenes. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contributes to its biological activity through interactions with various biological targets.
Antioxidant Activity
Research has shown that chromones exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. In a study measuring the DPPH radical scavenging activity, it was found that derivatives of pyranochromenes demonstrated varying degrees of effectiveness compared to standard antioxidants like α-tocopherol and butylated hydroxytoluene (BHT) .
| Compound | DPPH Scavenging Activity (IC50 μM) |
|---|---|
| This compound | TBD |
| α-tocopherol | 5.0 |
| BHT | 7.5 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through in vitro assays measuring cytokine production. Chromones have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a mechanism through which the compound may exert its anti-inflammatory effects .
Antimicrobial Activity
The antimicrobial properties of chromones have been well-documented. The compound was tested against various bacterial strains and showed promising results in inhibiting growth. For instance, a study reported that certain chromone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC μg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Case Studies
- Case Study on Antioxidant Properties : In a controlled study involving oxidative stress models in vitro, the compound demonstrated a protective effect against oxidative damage in human cell lines. The results indicated a dose-dependent response in reducing oxidative stress markers.
- Case Study on Anti-inflammatory Effects : A recent clinical trial assessed the anti-inflammatory effects of similar compounds in patients with chronic inflammatory conditions. The results highlighted a reduction in inflammatory markers post-treatment with a related chromone derivative.
Q & A
Q. What are the recommended methods for synthesizing 8,8,10-trimethyl-4-propyl-pyranocoumarin derivatives?
Answer: A multi-step synthesis approach is typically employed:
- Step 1: Construct the pyrano[3,2-g]chromen-2-one core via cyclization of substituted coumarins with dihydropyran intermediates. For example, β-keto esters can undergo Pechmann condensation with resorcinol derivatives under acidic conditions to form the coumarin backbone .
- Step 2: Introduce methyl and propyl groups via alkylation. For instance, use methyl iodide or propyl bromide with a base (e.g., K₂CO₃) in DMF at 60–80°C. Steric hindrance at position 8 may require selective protection/deprotection strategies .
- Step 3: Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) and confirm structures via NMR and HRMS .
Q. How can researchers characterize the purity and structure of this compound?
Answer:
- Purity Analysis: Use HPLC (C18 column, MeOH/H₂O mobile phase) with UV detection at 254–280 nm, as pyranocoumarins exhibit strong absorbance in this range .
- Structural Confirmation:
- 1H/13C-NMR: Key signals include δ 6.2–6.8 ppm (aromatic protons), δ 2.5–3.5 ppm (methyl/propyl groups), and δ 5.5–6.0 ppm (dihydro-pyran protons) .
- HRMS: Calculate exact mass (e.g., C₁₉H₂₄O₃: 316.1675 [M+H]+) and compare with observed values .
- X-ray Crystallography: If crystals are obtainable, resolve the 3D structure to confirm substituent positions .
Q. What biological assays are suitable for preliminary activity screening?
Answer:
- Acetylcholinesterase Inhibition: Adapt the Ellman assay (e.g., IC₅₀ determination using decursinol analogs as a reference, which show IC₅₀ ~20 µM) .
- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), with doxorubicin as a positive control. Solubilize the compound in DMSO (≤0.1% final concentration) .
- Anti-inflammatory Testing: Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyranocoumarins?
Answer:
Q. What strategies optimize the synthetic yield of 8,8,10-trimethyl-4-propyl derivatives?
Answer:
- Steric Challenges: The 10-methyl group may hinder reactivity. Use bulky bases (e.g., LDA) or low-temperature (−78°C) conditions for selective alkylation .
- Catalysis: Employ Pd-catalyzed cross-coupling for propyl group introduction (e.g., Suzuki-Miyaura with 4-propylboronic acid) .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24 h to 2 h) and improve yield by 15–20% .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., 4-pentyl vs. 4-propyl) to assess lipid solubility effects on membrane permeability .
- Methyl Group Impact: Compare 8,8-dimethyl vs. 8,8,10-trimethyl analogs to evaluate steric effects on target binding (e.g., via crystallography or NMR titration) .
- In Silico Modeling: Use software like AutoDock Vina to predict interactions with targets (e.g., acetylcholinesterase’s catalytic triad) and guide synthetic priorities .
Methodological Notes
- Contradictions in Spectral Data: Discrepancies in NMR shifts (e.g., δ 5.5–6.0 ppm for dihydro-pyran protons) may arise from solvent polarity or tautomerism. Always report solvent (e.g., CDCl₃ vs. DMSO-d₆) and temperature .
- Handling and Solubility: The compound is likely DMSO-soluble (test at 10 mM stock). For in vivo studies, consider nanoformulation to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
